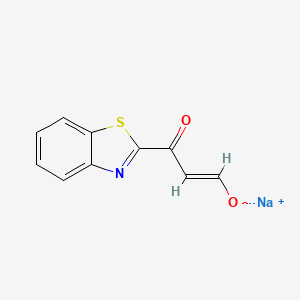
3,4-Bis(fluoromethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(fluoromethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H10F2O It is a derivative of cyclopentanone, where two hydrogen atoms are replaced by fluoromethyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(fluoromethyl)cyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(fluoromethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids or diketones.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(fluoromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(fluoromethyl)cyclopentan-1-one depends on its interaction with molecular targets. The fluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(fluoromethyl)cyclopentan-1-one: Similar structure but with fluoromethyl groups at the 3 position.
3-(Trifluoromethyl)cyclopentan-1-one: Contains a trifluoromethyl group instead of two fluoromethyl groups.
Cyclopentanone: The parent compound without fluorine substitution.
Uniqueness
3,4-Bis(fluoromethyl)cyclopentan-1-one is unique due to the specific positioning of the fluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluoromethyl groups can enhance its stability and lipophilicity compared to similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
3,4-bis(fluoromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-3-5-1-7(10)2-6(5)4-9/h5-6H,1-4H2 |
Clave InChI |
KNFMTUWWDYRNAY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC1=O)CF)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


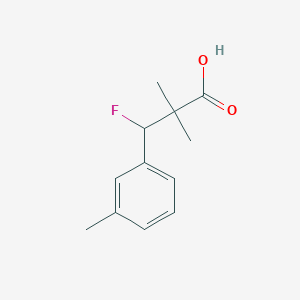
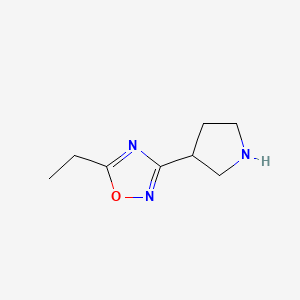
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
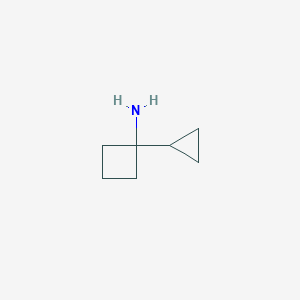
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

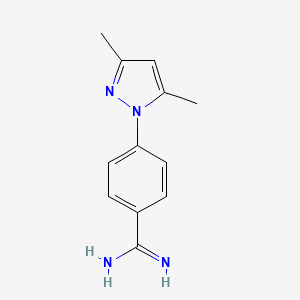
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
